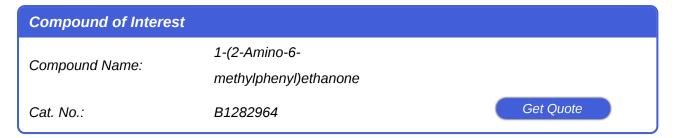


An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-Amino-6'-methylacetophenone, is an aromatic ketone with potential applications as a building block in organic synthesis, particularly for the generation of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, including computed data and general characteristics. While detailed experimental data for this specific molecule is limited in the public domain, this document consolidates available information and provides context based on related chemical structures.

Chemical and Physical Properties

A summary of the known and computed properties of **1-(2-Amino-6-methylphenyl)ethanone** is presented below. It is important to note that experimental data such as melting and boiling points are not readily available in the cited literature.

Table 1: Physicochemical Properties of 1-(2-Amino-6-methylphenyl)ethanone[1]



Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	PubChem[1]
Molecular Weight	149.19 g/mol	PubChem[1]
CAS Number	4127-56-4	PubChem[1]
IUPAC Name	1-(2-amino-6- methylphenyl)ethanone	PubChem[1]
Synonyms	2'-Amino-6'- methylacetophenone	PubChem[1]
XLogP3 (Computed)	1.8	PubChem[1]
Topological Polar Surface Area	43.1 Ų	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1-(2-Amino-6-methylphenyl)ethanone** are not extensively documented in readily accessible literature, general synthetic strategies for related aminoacetophenones can be inferred.

General Synthetic Approach: Reduction of a Nitro Precursor

A common and logical route to aromatic amines is the reduction of the corresponding nitro compound. The synthesis of **1-(2-Amino-6-methylphenyl)ethanone** could, therefore, be envisioned as proceeding via the reduction of **1-(2-Methyl-6-nitrophenyl)ethanone**.

Workflow for a Hypothetical Synthesis





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Caption: Hypothetical synthetic pathway for **1-(2-Amino-6-methylphenyl)ethanone**.

Experimental Considerations (General):

- Step 1 & 2: Synthesis of the Nitro Precursor: The synthesis of the key intermediate, 1-(2-Methyl-6-nitrophenyl)ethanone, would likely involve multiple steps starting from a commercially available material like 2-methyl-1,3-dinitrobenzene. This could involve a selective reduction of one nitro group, followed by a diazotization reaction and subsequent introduction of the acetyl group.
- Step 3: Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amine. Standard laboratory procedures for this transformation include the use of reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

Purification: Purification of the final product would likely involve extraction and chromatographic techniques such as column chromatography to isolate the desired compound from reaction byproducts.

Spectroscopic Data (Predicted)

Confirmed, experimentally obtained spectroscopic data for **1-(2-Amino-6-methylphenyl)ethanone** is not available in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

Table 2: Predicted Spectroscopic Data



Technique	Predicted Features	
¹ H NMR	- Aromatic protons (multiplets, ~6.5-7.5 ppm) Amine protons (broad singlet, variable shift) Acetyl methyl protons (singlet, ~2.5 ppm) Phenyl methyl protons (singlet, ~2.3 ppm).	
¹³ C NMR	- Carbonyl carbon (~198-205 ppm) Aromatic carbons (~115-150 ppm) Acetyl methyl carbon (~25-30 ppm) Phenyl methyl carbon (~15-20 ppm).	
IR Spectroscopy	- N-H stretching of the primary amine (two bands, ~3300-3500 cm ⁻¹) C=O stretching of the ketone (~1660-1680 cm ⁻¹) Aromatic C-H and C=C stretching vibrations.	
Mass Spectrometry	- Molecular ion peak (M+) at m/z = 149.	

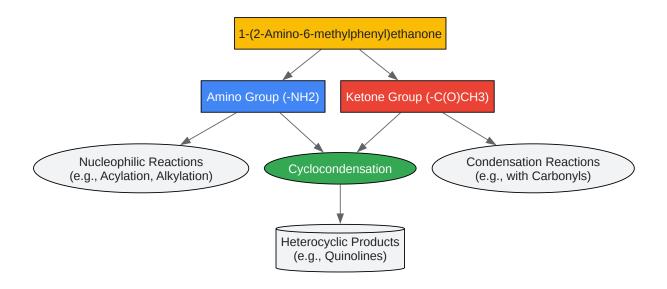
Reactivity and Potential Applications

1-(2-Amino-6-methylphenyl)ethanone possesses two reactive functional groups: a primary aromatic amine and a ketone. This dual functionality makes it a potentially valuable intermediate in organic synthesis.[2]

- Heterocycle Synthesis: The amino and ketone groups can participate in cyclocondensation reactions to form various nitrogen-containing heterocyclic compounds, such as quinolines and benzodiazepines.[2] These scaffolds are prevalent in many biologically active molecules.
- Pharmaceutical Intermediates: Derivatives of aminoacetophenones are being explored for a range of biological activities, including antimicrobial and anticancer properties.[2] However, no specific biological data for the title compound has been found.

Logical Relationship of Functional Groups in Reactivity





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Caption: Reactivity of 1-(2-Amino-6-methylphenyl)ethanone functional groups.

Safety and Handling

Based on GHS classifications provided for this compound, it should be handled with appropriate safety precautions.[1]

Table 3: GHS Hazard Statements[1]

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation



Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood, are recommended when handling this chemical.

Conclusion

1-(2-Amino-6-methylphenyl)ethanone is a substituted acetophenone with potential as a synthetic intermediate. While a comprehensive experimental dataset for this specific molecule is not readily available in the public domain, this guide provides a summary of its computed properties, likely synthetic approaches, and potential applications based on the principles of organic chemistry and data from related compounds. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

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References

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